Fmoc-D-Glu-OtBu
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)20(12-13-21(26)27)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPWHXPXSPIIQZ-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109745-15-5 | |
| Record name | (4R)-5-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance and Role in Contemporary Chemical Research
Role as a Key Amino acid Derivative in Advanced Organic Synthesis
In the realm of advanced organic synthesis, Fmoc-D-Glu-OtBu serves as a crucial building block. cymitquimica.com The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, while the tert-butyl ester is acid-labile, requiring acidic conditions for its removal. peptide.com This orthogonality of protecting groups is fundamental to modern synthetic strategies, particularly in solid-phase peptide synthesis (SPPS). cymitquimica.compeptide.com It allows for the sequential and controlled addition of amino acids to a growing peptide chain without unintended side reactions. cymitquimica.com The stability of the compound under various reaction conditions further enhances its utility as a reliable intermediate in the synthesis of complex bioactive molecules. cymitquimica.com
Foundational Importance in Peptide Chemistry and Biochemistry
The primary application of this compound lies in peptide synthesis. chemimpex.combiosynth.comguidechem.com Peptides, which are short chains of amino acids, are vital in numerous biological processes and are the focus of extensive research for therapeutic and diagnostic purposes. smolecule.comchemimpex.com this compound is a standard building block for introducing D-glutamic acid residues into a peptide sequence using Fmoc-based SPPS. sigmaaldrich.com The use of the D-isomer is particularly important for creating peptides with specific three-dimensional structures and enhanced stability against enzymatic degradation. smolecule.com This is crucial for developing peptide-based drugs with improved pharmacokinetic profiles. chemimpex.com
Contribution to the Development of Pharmaceutically Relevant Compounds
The unique structural characteristics of this compound make it a valuable component in the development of new pharmaceutical compounds. chemimpex.comguidechem.com Its application extends to the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved properties such as better stability and oral bioavailability. nih.gov For instance, derivatives of this compound are utilized in the synthesis of GLP-1 (glucagon-like peptide-1) analogs like liraglutide (B1674861) and semaglutide, which are important in the management of diabetes. vulcanchem.com Furthermore, its structural similarity to neurotransmitters has led to its use in designing drugs targeting neurological disorders. chemimpex.com Research has also explored its potential in developing therapeutics for diseases like tuberculosis by synthesizing peptide fragments that can inhibit essential bacterial enzymes. ucl.ac.uk
Utility in Bioconjugation Methodologies and Protein Engineering Research
This compound and its derivatives are also employed in the fields of bioconjugation and protein engineering. chemimpex.comlabmartgh.com Bioconjugation involves linking biomolecules to other molecules, such as fluorescent dyes or drug payloads. chemimpex.com The protected glutamic acid derivative can be incorporated into peptides that are then used to attach these functional molecules to specific sites on proteins or other biological targets. chemimpex.com This has applications in creating targeted drug delivery systems, developing vaccines, and producing therapeutic proteins with enhanced stability and efficacy. chemimpex.com In protein engineering, this compound allows researchers to modify proteins to study their structure, function, and interactions, which is fundamental to advancing biotechnology. chemimpex.com
Synthetic Methodologies and Pathways
Overview of Protective Group Strategies in Peptide Synthesis
In peptide synthesis, the use of protecting groups is fundamental to prevent side reactions such as polymerization and self-coupling. biosynth.com An ideal protecting group can be easily introduced, is stable throughout the various synthetic steps, does not interfere with the coupling reaction, and its removal does not affect other protecting groups present in the molecule. biosynth.com
The combination of the 9-fluorenylmethoxycarbonyl (Fmoc) group for the α-amino group and the tert-butyl (tBu) group for the side-chain carboxyl group represents a widely used orthogonal protection strategy in solid-phase peptide synthesis (SPPS). peptide.comiris-biotech.deacs.org Orthogonality in this context means that each protecting group can be removed under distinct chemical conditions without affecting the other. iris-biotech.de
The Fmoc group is labile to basic conditions, typically being removed by treatment with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.delifetein.com Conversely, the tert-butyl ester is stable to these basic conditions but is readily cleaved by acids, such as trifluoroacetic acid (TFA). iris-biotech.deresearchgate.net This differential reactivity is the cornerstone of the Fmoc/tBu strategy, enabling the selective deprotection of the α-amino group for peptide chain elongation while the side-chain carboxyl group of the glutamic acid residue remains protected. peptide.com This is particularly advantageous when selective modifications on the side chain are required. peptide.com
Table 1: Deprotection Conditions for Fmoc and tBu Groups
| Protecting Group | Chemical Name | Cleavage Reagent | Mechanism |
|---|---|---|---|
| Fmoc | 9-Fluorenylmethoxycarbonyl | Piperidine (20-50%) in DMF | Base-labile (β-elimination) csic.es |
| tBu | tert-Butyl | Trifluoroacetic Acid (TFA) | Acid-labile iris-biotech.de |
Another common protection scheme in SPPS is the Boc/Bzl strategy, which utilizes the tert-butyloxycarbonyl (Boc) group for the α-amino protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection. peptide.comwikipedia.org Unlike the Fmoc/tBu scheme, the Boc/Bzl strategy is not truly orthogonal. iris-biotech.de Both the Boc and Bzl groups are removed under acidic conditions, albeit with different strengths. biosynth.com The Boc group is cleaved with a moderately strong acid like TFA, while the Bzl groups require a much stronger and more hazardous acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step. researchgate.netpeptide.com
The Fmoc/tBu strategy is often considered milder and more convenient for automated synthesis. lifetein.comwikipedia.org The use of piperidine for Fmoc removal is less harsh than the repeated TFA treatments required for Boc deprotection in each cycle. researchgate.net However, the Boc/Bzl approach can be advantageous for synthesizing peptides prone to aggregation, as the protonation of the N-terminus after Boc removal can reduce intermolecular hydrogen bonding. peptide.com It is also preferred for peptides containing base-sensitive functionalities. wikipedia.orgthermofisher.com
Table 2: Comparison of Fmoc/tBu and Boc/Bzl Strategies
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
|---|---|---|
| Nα-Protection | Fmoc (Base-labile) | Boc (Acid-labile) |
| Side-Chain Protection | tBu-based (Acid-labile) | Bzl-based (Strong acid-labile) |
| Orthogonality | Yes iris-biotech.de | Not truly orthogonal iris-biotech.de |
| Nα-Deprotection | Piperidine in DMF iris-biotech.de | TFA peptide.com |
| Final Cleavage | TFA iris-biotech.de | HF or TFMSA peptide.com |
| Key Advantage | Milder conditions, automation-friendly lifetein.com | Reduces aggregation, suitable for base-sensitive peptides peptide.comwikipedia.org |
Elucidation of Preparation Routes for Fmoc-D-Glu-OtBu
The synthesis of this compound involves the selective protection of the D-glutamic acid molecule. A key step is the formation of the tert-butyl ester at the γ-carboxyl group.
Direct esterification methods aim to introduce the tert-butyl group onto the glutamic acid molecule in a single or a few straightforward steps.
A common and practical method for preparing the tert-butyl ester of glutamic acid is through a transesterification reaction with tert-butyl acetate (B1210297). google.com This approach is often favored due to its mild reaction conditions.
Direct Esterification Approaches
Transesterification of Glutamic Acid with Tert-Butyl Acetate
Perchloric Acid Catalysis
The transesterification reaction is typically catalyzed by a strong acid, with perchloric acid (HClO₄) being a frequently used catalyst. google.com In this process, D-glutamic acid is reacted with an excess of tert-butyl acetate in the presence of perchloric acid. google.comoup.com The reaction is generally carried out at a controlled temperature, for instance, between 10-20°C, for a duration of 24 to 48 hours. google.com
The initial product of this reaction is often the di-tert-butyl ester, Glu(OtBu)₂. google.comgoogle.com Subsequent steps are then required to selectively remove the 1-tert-butyl ester and introduce the Fmoc group to yield the final product, this compound. google.com One patented method describes mixing glutamic acid with tert-butyl acetate and perchloric acid, followed by extraction and washing with an alkali solution to obtain Glu(OtBu)₂. google.com This intermediate can then be further processed. google.com
Table 3: Exemplary Reaction Conditions for Perchloric Acid-Catalyzed Transesterification of Glutamic Acid
| Parameter | Condition | Source |
|---|---|---|
| Reactants | Glutamic Acid, tert-Butyl Acetate | google.com |
| Catalyst | Perchloric Acid | google.com |
| Molar Ratio (Glu:t-BuOAc:HClO₄) | 1 : 5–20 : 1.2–2 | google.com |
| Temperature | 10–20 °C | google.com |
| Reaction Time | 24–48 hours | google.com |
It is important to note that while effective, the use of perchloric acid requires caution due to its potentially hazardous nature. thieme-connect.com
Addition Reaction with Isobutene
A prevalent method for the tert-butylation of both carboxylic acid groups of glutamic acid is through an addition reaction with isobutene. google.com This reaction is typically catalyzed by an acid, such as anhydrous p-toluenesulfonic acid. google.comgoogle.com The process involves reacting glutamic acid with an excess of isobutene in the presence of the acid catalyst. google.com This electrophilic addition of the tert-butyl carbocation, generated from isobutene under acidic conditions, to the carboxyl groups yields the di-tert-butyl ester, Glu(OtBu)₂. google.com
| Reactants | Catalyst | Molar Ratio (Glu:Isobutene:Catalyst) | Temperature | Reaction Time |
| D-Glutamic Acid, Isobutene | Anhydrous p-toluenesulfonic acid | 1 : 3-10 : 1.2-2 | -10 to -5 °C | 48-72 hours |
Regioselective Deprotection Strategies
With both carboxyl groups protected, the subsequent and most crucial step is the selective removal of the α-tert-butyl ester, leaving the γ-tert-butyl ester intact. This regioselectivity is paramount for the utility of the final product in peptide synthesis.
Selective Removal of 1-Tert-Butyl Ester from Glu(OtBu)₂
A sophisticated and effective method for achieving this selective deprotection involves the use of copper salts. google.com This strategy leverages the ability of the α-amino and α-carboxyl groups to form a stable chelate with a copper(II) ion, which facilitates the selective hydrolysis of the α-ester.
The di-tert-butyl ester, Glu(OtBu)₂, is treated with a copper salt, such as copper(II) chloride (CuCl₂) or copper(II) sulfate (B86663) (CuSO₄), in an aqueous medium. google.comgoogle.com The reaction mixture is typically heated to around 50°C for several hours. google.comgoogle.com During this process, a copper complex, Cu[Glu(OtBu)]ₓ (where x=1-2), is formed. google.comgoogle.com The chelation of the copper ion by the α-amino and α-carboxyl groups renders the α-tert-butyl ester more susceptible to hydrolysis, leading to its selective cleavage while the γ-tert-butyl ester remains unaffected. google.com
| Reactant | Copper Salt | Molar Ratio (Glu(OtBu)₂:Copper Salt) | Temperature | Reaction Time |
| Glu(OtBu)₂ | CuCl₂ or CuSO₄ | 1-2 : 1 | 30-60 °C | 12-16 hours |
Following the selective de-esterification, the copper ions must be efficiently removed from the reaction mixture to isolate the desired product, D-Glu-OtBu. This is accomplished by introducing a strong chelating agent that has a higher affinity for copper(II) ions than the amino acid derivative. Commonly used agents for this purpose include tetramethylethylenediamine (TMEDA) and disodium (B8443419) ethylenediaminetetraacetate (B1237979) (Na₂EDTA). google.comgoogle.com The addition of these agents sequesters the copper ions, forming a stable, water-soluble complex that can be easily separated from the organic product. The pH of the solution is typically adjusted to a basic range (pH 8-9) with an organic base like triethylamine (B128534) to facilitate the complete removal of copper and precipitation or extraction of the pure D-Glu-OtBu. google.comgoogle.com
Introduction of the Fmoc Protecting Group
The final step in the synthesis of this compound is the protection of the newly liberated α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile tert-butyl ester, a key feature for its application in solid-phase peptide synthesis. wikipedia.org
Utilization of Fmoc-OSu (9-Fluorenylmethyloxycarbonyl N-Hydroxysuccinimide)
The introduction of the Fmoc group is most commonly achieved by reacting D-Glu-OtBu with 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide (Fmoc-OSu). google.comgoogle.com This reagent is favored over others like Fmoc-Cl because it generally leads to cleaner reactions with fewer side products. total-synthesis.com The reaction is carried out in a suitable solvent, such as dioxane or a mixture of dioxane and water, under basic conditions (pH 8-9), which are maintained by the addition of a base like triethylamine. google.comgoogle.com The amino group of D-Glu-OtBu acts as a nucleophile, attacking the carbonyl carbon of the Fmoc-OSu and displacing the N-hydroxysuccinimide leaving group to form the stable Fmoc-protected amino acid derivative. total-synthesis.com The reaction typically proceeds for 8 to 10 hours, after which the crude product is purified by acidification, extraction, and crystallization to yield the final, highly pure this compound. google.comgoogle.com
| Reactants | Solvent | pH | Reaction Time |
| D-Glu-OtBu, Fmoc-OSu | Dioxane/Water | 8-9 | 8-10 hours |
Application of Fmoc-Cl (9-Fluorenylmethyloxycarbonyl Chloride)
The synthesis of this compound involves the protection of the primary amino group of the D-glutamic acid γ-tert-butyl ester (H-D-Glu-OtBu) intermediate. A primary reagent for this transformation is 9-Fluorenylmethyloxycarbonyl chloride, commonly known as Fmoc-Cl. acs.orgsigmaaldrich.com The Fmoc group is essential in peptide synthesis, particularly in the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. wikipedia.orgpeptide.com It provides robust protection of the N-terminus under acidic and neutral conditions but can be readily removed under mild basic conditions, typically with a piperidine solution, without affecting acid-labile side-chain protecting groups like the tert-butyl (OtBu) ester. wikipedia.orgsigmaaldrich.com
The reaction to install the Fmoc group using Fmoc-Cl is a standard N-acylation. It proceeds via the nucleophilic attack of the free amino group of H-D-Glu-OtBu on the electrophilic carbonyl carbon of the chloroformate in Fmoc-Cl. acs.orgwikipedia.org This reaction is typically carried out in a biphasic system, such as aqueous dioxane, in the presence of a mild inorganic base like sodium bicarbonate or sodium carbonate. wikipedia.orgcsic.es The base serves to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.
Process Optimization and Scale-Up Considerations in Synthesis
A notable advancement in the synthesis of this compound involves a streamlined pathway that begins with the protection of both carboxylic acid groups of D-glutamic acid as tert-butyl esters to form Glu(OtBu)₂. google.com A key innovation in this process is the subsequent selective deprotection of the α-tert-butyl ester. This is achieved through the use of a copper(II) salt, such as copper(II) chloride (CuCl₂) or copper(II) sulfate (CuSO₄·5H₂O). The copper ions selectively coordinate with the α-amino and α-carboxyl groups, facilitating the hydrolysis of the α-ester while leaving the γ-tert-butyl ester intact. google.comgoogle.com
The table below summarizes findings from a patented, optimized process, demonstrating its effectiveness for producing high-purity this compound. google.com
Fundamental Building Block in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a widely adopted technique that allows for the efficient construction of peptides. In this method, a peptide chain is progressively elongated while being anchored to a solid resin support, which simplifies the purification process at each step. nih.gov this compound is a key building block in this process, providing the D-glutamic acid residue for incorporation into the growing peptide sequence. chemimpex.combiosynth.combapeks.com
Integration into Fmoc-Based SPPS Protocols
The Fmoc/tBu strategy is a prevalent and modern approach to SPPS due to its use of milder reaction conditions compared to older methods. nih.govissuu.com The Fmoc group protects the α-amino group of the glutamic acid. chemimpex.comchemimpex.com This protection is crucial to prevent unintended reactions during the coupling of the next amino acid in the sequence. chemimpex.com The Fmoc group is stable throughout the coupling reaction but can be readily removed under basic conditions, typically with a solution of piperidine in a solvent like dimethylformamide (DMF), to allow for the next amino acid to be added. iris-biotech.de This cycle of coupling and deprotection is repeated until the desired peptide sequence is assembled. vulcanchem.com
| Property | Description | Source |
|---|---|---|
| Synonyms | Fmoc-D-Glu(OtBu)-OH, N-α-Fmoc-D-glutamic acid γ-t.-butyl ester | chemimpex.comalfa-chemistry.com |
| Molecular Formula | C24H27NO6 | chemimpex.comalfa-chemistry.com |
| Molecular Weight | 425.47 g/mol | sigmaaldrich.com |
| Appearance | White to off-white powder | chemimpex.comabbexa.com |
| Purity | ≥98.0% (HPLC) | sigmaaldrich.com |
| Solubility | Clearly soluble in DMF | alfa-chemistry.com |
Role of Side-Chain Protection for Glutamic Acid
Glutamic acid possesses a carboxylic acid group in its side chain, which is reactive and must be protected during SPPS to prevent undesired side reactions. These side reactions could include the formation of branch peptides or other modifications that would compromise the integrity of the final product.
Significance of the tert-Butyl Ester (OtBu) Group in SPPS
The tert-butyl (tBu) ester group is employed to protect the side-chain carboxyl group of glutamic acid. iris-biotech.de This protecting group is stable under the basic conditions used to remove the Fmoc group from the α-amino terminus, ensuring that the side chain remains protected during peptide elongation. iris-biotech.depeptide.com The OtBu group is typically removed at the final stage of synthesis, concurrently with the cleavage of the peptide from the solid support, using a strong acid such as trifluoroacetic acid (TFA). nih.goviris-biotech.de This orthogonality of the Fmoc and tBu protecting groups is a fundamental principle of the Fmoc/tBu SPPS strategy. iris-biotech.de
Strategies for Selective Deprotection of Glutamic Acid Residues
In some instances, it is necessary to selectively deprotect the glutamic acid side chain while the peptide is still attached to the resin. This allows for specific modifications at that site, such as the formation of cyclic peptides or the attachment of other molecules. While the standard OtBu group is cleaved with strong acid, alternative protecting groups for the glutamic acid side chain can be used to achieve this selective deprotection. For example, allyl (OAll) esters can be removed using a palladium catalyst, and 2-phenylisopropyl (O-2-PhiPr) esters can be cleaved with very mild acid conditions (e.g., 1% TFA in DCM), which do not significantly affect the OtBu groups or the acid-labile resin linker. peptide.comiris-biotech.de More recent research has also explored the use of Lewis acids like ferric chloride (FeCl3) for the on-resin deprotection of the tBu group under mild conditions, offering another tool for selective modification. nih.gov
Compatibility with Solid Support Resins
The choice of solid support resin is a critical factor in SPPS. The linker that attaches the peptide to the resin determines the conditions required for final cleavage and the C-terminal functionality of the resulting peptide (e.g., acid or amide).
Use with Wang Resin and Rink Amide Resin
This compound is highly compatible with commonly used resins in Fmoc-SPPS. peptide.comWang resin is used to produce peptides with a C-terminal carboxylic acid. cem.compeptide.com The cleavage of the peptide from Wang resin is achieved using strong acidic conditions, typically with a high concentration of TFA, which simultaneously removes the OtBu side-chain protecting group. peptide.compeptide.com
Rink Amide resin is employed for the synthesis of peptide amides, which are common in many biologically active peptides. nih.govrsc.org Similar to Wang resin, the cleavage from Rink Amide resin is performed with strong acid, making it perfectly compatible with the OtBu protection strategy. peptide.compeptide.com The synthesis of various peptide sequences on Rink Amide resin using Fmoc-protected amino acids, including Fmoc-Glu(OtBu)-OH, has been well-documented. nih.govrsc.org
| Resin | C-Terminal Functionality | Cleavage Condition | OtBu Compatibility | Source |
|---|---|---|---|---|
| Wang Resin | Carboxylic Acid | Strong Acid (e.g., TFA) | High | peptide.compeptide.com |
| Rink Amide Resin | Amide | Strong Acid (e.g., TFA) | High | nih.govpeptide.com |
Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | This compound |
| 9-fluorenylmethyloxycarbonyl | Fmoc |
| tert-Butyl | tBu / OtBu |
| Trifluoroacetic acid | TFA |
| Dimethylformamide | DMF |
| Allyl | OAll |
| 2-phenylisopropyl | O-2-PhiPr |
| Dichloromethane (B109758) | DCM |
| Ferric chloride | FeCl3 |
| N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HCTU |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N-methylmorpholine | NMM |
| Diisopropylethylamine | DIEA |
| N-(tert-Butoxycarbonyl)-L-glutamic acid 1-tert-butyl ester | Boc-Glu-OtBu |
| tert-Butoxycarbonyl | Boc |
| Benzyl | Bzl |
| Methyltrityl | Mtt |
| Methoxytrityl | Mmt |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde |
| N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)3-methylbutyl)-N'-methyl-aspartic acid | ivDdm |
| Triisopropylsilane (B1312306) | TIPS |
| 2,2,6,6-tetramethylpiperidine | STMP |
| 4-methoxytrityl | Mmt |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylpentyl | OMpe |
| N,N'-dimethyl-N,N'-bis(2-oxo-cyclohexylmethyl) | ODmab |
| Allyloxycarbonyl | Alloc |
| Palmitoyl-D-Glu(1)-OtBu.Fmoc-D-Lys(1)-OH | Fmoc-D-Lys(Palm-Glu-OtBu) |
| 3-Amino-4-methylamino-benzoic acid | Fmoc-MeDbz |
| 3,4-diamino-benzoic acid | Fmoc-Dbz |
| Cysteine(trityl) | Cys(Trt) |
| Thiazolidine | Thz |
| Norleucine | Nle |
| Arginine(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Arg(Pbf) |
| Tryptophan(tert-butoxycarbonyl) | Trp(Boc) |
| Aspartic acid(tert-butyl ester) | Asp(OtBu) |
| Threonine(tert-butyl ether) | Thr(tBu) |
| Serine(tert-butyl ether) | Ser(tBu) |
| Tyrosine(tert-butyl ether) | Tyr(tBu) |
| Lysine(tert-butoxycarbonyl) | Lys(Boc) |
| Glutamine(trityl) | Gln(Trt) |
| Asparagine(trityl) | Asn(Trt) |
| Histidine(trityl) | His(Trt) |
| Histidine(chlorotrityl) | His(Clt) |
| Serine(trityl) | Ser(Trt) |
| Cysteine(tert-butylthio) | Cys(tButhio) |
| Cysteine(S-trimethylacetamidomethyl) | Cys(STmp) |
| N-methyl-morpholine | NMM |
| Dichloroacetic acid | DCA |
| Tert-butyl hydroperoxide | TBHP |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| Diisopropylazodicarboxylate | DIAD |
| O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HCTU |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N-methylmorpholine | NMM |
| Diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| 4-Dimethylaminopyridine | DMAP |
| N,N'-diisopropylethylamine | DIEA |
| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |
| Lithium aluminum hydride | LiAlH4 |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Diisopropylazodicarboxylate | DIAD |
| N-hydroxysuccinimide | NHS |
| N,N'-diisopropylethylamine | DIPEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |
| N-methylmorpholine | NMM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium .
Applications in Peptide and Peptidomimetic Synthesis
Fundamental Building Block in Solid-Phase Peptide Synthesis (SPPS)
Cleavage and Global Deprotection Methodologies
The successful synthesis of a target peptide culminates in the cleavage of the peptide from the solid support and the removal of all side-chain protecting groups. This process, known as global deprotection, requires carefully chosen reagents and conditions to ensure high yield and purity.
The Fmoc group is a base-labile protecting group, meaning it is stable under acidic conditions but readily removed by treatment with a base. wikipedia.org Piperidine (B6355638), a secondary amine, is the most commonly used reagent for this purpose. wikipedia.orgyoutube.comnih.gov The mechanism of Fmoc removal involves the abstraction of the acidic proton on the fluorene (B118485) ring by piperidine, leading to a β-elimination reaction. peptide.comnih.gov This generates a dibenzofulvene (DBF) byproduct, which is subsequently trapped by piperidine to form a stable adduct, preventing it from undergoing unwanted side reactions with the newly deprotected N-terminal amine of the peptide. peptide.comtotal-synthesis.com A typical deprotection solution consists of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgnih.gov
Table 1: Common Reagents for Fmoc Deprotection
| Reagent | Concentration | Solvent | Key Features |
|---|---|---|---|
| Piperidine | 20% (v/v) | DMF | Standard and efficient reagent for Fmoc removal. wikipedia.org |
| Piperazine (B1678402) | 5% (w/v) | DMF/Ethanol (B145695) | An alternative to piperidine, can reduce aspartimide formation. nih.govbiotage.com |
Once the peptide chain assembly is complete, the final step involves cleaving the peptide from the resin support and removing the permanent side-chain protecting groups. In the context of Fmoc/tBu chemistry, this is achieved simultaneously using a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.comsigmaaldrich.com The OtBu group protecting the side chain of the D-glutamic acid residue, along with other acid-labile protecting groups, is cleaved by TFA. peptide.com The specific composition of the TFA "cocktail" can be tailored based on the amino acid composition of the peptide to minimize side reactions. sigmaaldrich.comacs.org For many peptides, a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS) is sufficient. sigmaaldrich.com
During the acid-mediated cleavage process, highly reactive cationic species are generated from the cleaved protecting groups and the resin linker. sigmaaldrich.comthermofisher.com These carbocations can react with nucleophilic amino acid side chains, such as those of tryptophan, methionine, cysteine, and tyrosine, leading to undesired modifications of the final peptide. sigmaaldrich.comsigmaaldrich.com To prevent these side reactions, "scavengers" are added to the cleavage cocktail. thermofisher.com Scavengers are nucleophilic compounds that efficiently trap the reactive carbocations. thermofisher.comacs.org
Commonly used scavengers and their primary targets are listed below:
Triisopropylsilane (TIS): A very effective scavenger for tert-butyl cations. sigmaaldrich.combiotage.com
Water: Helps to suppress t-butylation of tryptophan. sigmaaldrich.com
1,2-Ethanedithiol (EDT): Used to prevent oxidation of cysteine and methionine residues. sigmaaldrich.combiotage.com
Thioanisole: Another scavenger used to protect against side reactions involving tryptophan and methionine. sigmaaldrich.compeptide.com
Table 2: Common Scavengers and Their Functions in TFA Cleavage
| Scavenger | Target Side Reactions | Typical Concentration in TFA Cocktail |
|---|---|---|
| Triisopropylsilane (TIS) | Traps tert-butyl cations, reduces trityl groups. sigmaaldrich.combiotage.com | 2.5 - 5% |
| Water | Suppresses tryptophan alkylation. sigmaaldrich.com | 2.5 - 5% |
| 1,2-Ethanedithiol (EDT) | Prevents oxidation of Cys and Met. sigmaaldrich.combiotage.com | 2.5% |
Mitigation of Undesired Peptide Synthesis Byproducts (e.g., Aspartimide Formation)
A significant challenge in Fmoc-based SPPS is the formation of aspartimide, a cyclic imide byproduct that can occur at aspartic acid residues, particularly in sequences containing Asp-Gly or Asp-Asn motifs. nih.govresearchgate.net This side reaction is base-catalyzed and can be promoted by the piperidine used for Fmoc deprotection. researchgate.netpeptide.com Aspartimide formation can lead to the production of difficult-to-separate impurities, including α- and β-peptides, as well as piperidide adducts. researchgate.netiris-biotech.de
Several strategies have been developed to mitigate aspartimide formation:
Modification of Deprotection Conditions: Adding an acidic additive like hydroxybenzotriazole (B1436442) (HOBt) to the piperidine solution can reduce the rate of aspartimide formation. biotage.com Using a weaker base, such as piperazine, can also be effective. biotage.com
Use of Sterically Hindered Protecting Groups: Employing bulkier protecting groups on the aspartic acid side chain can sterically hinder the formation of the succinimide (B58015) ring. biotage.com
Backbone Protection: The use of a temporary backbone protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb), on the nitrogen of the amino acid following the aspartic acid can prevent aspartimide formation. peptide.com
Contribution to Solution-Phase Peptide Synthesis
While Fmoc-D-Glu-OtBu is predominantly used in SPPS, it also finds application in solution-phase peptide synthesis. In this approach, peptide fragments are synthesized in solution and then coupled together to form the final peptide. The Fmoc and OtBu protecting groups provide the necessary orthogonality to selectively deprotect and couple peptide segments in a controlled manner. This compound can be incorporated into peptide fragments that are later used in the convergent synthesis of larger peptides.
Synthesis of Complex Peptide Architectures
The versatility of this compound extends to the synthesis of complex peptide architectures beyond linear sequences. chemimpex.comadventchembio.com Its incorporation allows for the creation of cyclic peptides, branched peptides, and peptidomimetics. pitt.edu For instance, the side-chain carboxyl group, once deprotected, can be used as a point for cyclization or for the attachment of other molecules, such as lipids or carbohydrates, to create modified peptides with enhanced biological properties. iris-biotech.debapeks.com The D-configuration of the glutamic acid residue can be strategically used to introduce specific conformational constraints or to increase the peptide's resistance to enzymatic degradation.
Strategies for Peptide Cyclization
Peptide cyclization is a widely used strategy to enhance the conformational rigidity, metabolic stability, and binding affinity of peptides. biorxiv.orgacs.org this compound is instrumental in several cyclization approaches, particularly those involving the peptide backbone or side chains.
Head-to-Tail Cyclization: In this strategy, the N-terminus and C-terminus of a linear peptide are covalently linked. biorxiv.orgacs.org While this compound's side chain is not directly involved in the cyclization bond, its incorporation can influence the peptide's conformation, potentially predisposing it to cyclization. The D-configuration of the glutamic acid residue can induce specific turns in the peptide backbone, facilitating the proximity of the termini for an efficient cyclization reaction. biorxiv.org Linear peptide precursors for head-to-tail cyclization are often synthesized using solid-phase peptide synthesis (SPPS), where Fmoc-D-Glu(OtBu)-OH can be incorporated at any desired position in the sequence. acs.orgbiorxiv.org
Side-Chain-to-Backbone and Side-Chain-to-Side-Chain Cyclization: The gamma-carboxyl group of the glutamic acid residue, protected as a tert-butyl ester in this compound, provides a key handle for cyclization. After selective deprotection of the side chain, it can be reacted with the N-terminal amine (side-chain-to-backbone) or the side chain of another amino acid, such as lysine (B10760008) or ornithine (side-chain-to-side-chain), to form a lactam bridge. peptide.comnih.gov The use of orthogonal protecting groups is crucial here. For instance, an Fmoc-protected N-terminus and a tBu-protected glutamic acid side chain allow for the selective removal of the Fmoc group to elongate the peptide chain, followed by on-resin or solution-phase cyclization after deprotection of the glutamic acid side chain. peptide.com The bis(2-sulfanylethyl)amido (SEA) derivatives of glutamic acid also enable tail-to-side chain cyclization through native peptide ligation. nih.gov
A notable challenge in these cyclization strategies is the potential for pyroglutamate (B8496135) formation, an intramolecular cyclization of an N-terminal glutamic acid residue. This side reaction can terminate the peptide chain. rsc.org Careful control of reaction conditions and strategic placement of the glutamic acid residue are necessary to minimize this outcome. rsc.org
| Cyclization Strategy | Role of this compound | Key Considerations |
| Head-to-Tail | Induces specific backbone conformations favorable for cyclization. biorxiv.org | The D-amino acid can act as a turn-inducer, bringing the peptide termini into proximity. biorxiv.org |
| Side-Chain-to-Backbone | The γ-carboxyl group acts as a reactive handle for lactam bridge formation with the N-terminus. peptide.com | Requires orthogonal protecting groups for selective deprotection and cyclization. peptide.com |
| Side-Chain-to-Side-Chain | The γ-carboxyl group can be linked to the side chain of another amino acid, such as lysine. peptide.comnih.gov | Risk of pyroglutamate formation from N-terminal glutamic acid residues. rsc.org |
Construction of Branched and Stapled Peptides
This compound is a valuable tool for creating non-linear peptide structures like branched and stapled peptides, which often exhibit enhanced biological activities.
Branched Peptides: Branched peptides can be synthesized by utilizing the side-chain carboxyl group of glutamic acid as a point for chain elongation. rsc.org Following the incorporation of Fmoc-D-Glu(OtBu)-OH into the primary peptide sequence, the OtBu group can be selectively removed, and a new peptide chain can be initiated from the deprotected side-chain carboxyl group. rsc.orgnih.gov This approach allows for the construction of dendrimeric structures, such as multiple antigenic peptides (MAPs), where multiple copies of a peptide are attached to a core matrix. biotage.com The synthesis of branched peptides can be achieved through both divergent and convergent strategies on a solid support. rsc.org
| Peptide Architecture | Role of this compound | Synthetic Strategy |
| Branched Peptides | The side-chain carboxyl group serves as a branching point for the synthesis of additional peptide chains. rsc.org | Divergent or convergent solid-phase synthesis. rsc.org |
| Stapled Peptides | Incorporated into the peptide sequence to influence conformation and target binding. sigmaaldrich.com | Solid-phase synthesis followed by on-resin ring-closing metathesis. nih.gov |
Incorporation into Peptides Bearing Post-Translational Modifications
Post-translational modifications (PTMs) are crucial for the biological function of many proteins. This compound can be incorporated into synthetic peptides that mimic these modifications.
Side-chain oligo- and polyglutamylation is a significant PTM, particularly in tubulin, that regulates various cellular functions. nih.gov The synthesis of peptides containing this modification often involves the use of glutamic acid building blocks. nih.gov For instance, a method has been developed for the synthesis of building blocks for Fmoc synthesis of peptides with side-chain oligo-glutamic acid branching. nih.govresearchgate.net This involves the on-resin elongation of an oligo-glutamic acid chain on the side chain of a glutamic acid residue within the main peptide sequence. nih.gov
Furthermore, the glutamic acid side chain can be a site for other modifications, such as glycosylation or phosphorylation, although these are less common than on serine, threonine, or tyrosine residues. The synthesis of such modified peptides would require specialized, pre-modified Fmoc-D-Glu(OtBu)-OH derivatives. The study of PTMs is an active area of research, and the ability to synthesize peptides with defined modifications is essential for understanding their biological roles. cphi-online.com
Design and Synthesis of Peptidomimetics and Analogues
This compound is a key component in the design and synthesis of peptidomimetics and glutamic acid analogues, which are molecules that mimic the structure and/or function of natural peptides but with improved properties such as stability and bioavailability. chemimpex.comtandfonline.com
The synthesis of conformationally restricted glutamic acid analogues has garnered significant interest due to their potential as pharmacological tools to study glutamate (B1630785) receptors in the central nervous system. tandfonline.com These analogues often feature rigid cyclic structures that lock the molecule into a specific conformation. This compound can serve as a starting material or a key intermediate in the multi-step synthesis of these complex molecules.
Chemoenzymatic approaches have also been developed for the synthesis of various glutamic acid analogues. acs.orgnih.gov These methods often utilize enzymes like aminotransferases for the stereoselective synthesis of substituted glutamic acid derivatives. acs.orgnih.gov While these methods may not directly use this compound, the principles of stereocontrol and functional group manipulation are central to the field.
Moreover, the incorporation of D-glutamic acid into a peptide sequence, facilitated by this compound, is in itself a peptidomimetic strategy. The D-amino acid can disrupt enzymatic degradation and induce novel secondary structures, leading to peptides with altered biological activities.
Advanced Analytical Characterization and Spectroscopic Investigations
Structural Elucidation via Spectroscopic Techniques
Spectroscopic methods are indispensable for confirming the identity and purity of Fmoc-D-Glu-OtBu, as well as for probing its molecular structure. Each technique offers unique insights into the different energy states of the molecule.
UV-Vis spectroscopy is a powerful tool for analyzing the electronic transitions within a molecule. The fluorenylmethoxycarbonyl (Fmoc) group in this compound contains a chromophore that absorbs ultraviolet radiation, leading to characteristic absorption bands. The position and intensity of these bands are sensitive to the molecular environment.
Studies on similar Fmoc-amino acids have shown characteristic absorption maxima that are instrumental for quantification and purity assessment. For instance, the dibenzofulvene-piperidine adduct, which is formed after the cleavage of the Fmoc group, is often used for the spectrophotometric determination of the loading of Fmoc-amino acids on a solid support. Research has indicated that for Fmoc-amino acids, including Fmoc-Glu(OtBu)-OH, there is a significant absorption maximum at approximately 289.8 nm. nih.gov This absorption is attributed to the π-π* transitions within the aromatic system of the fluorenyl group. The intensity of this absorption, governed by the Beer-Lambert law, is directly proportional to the concentration of the compound, making it a valuable tool for quantitative analysis.
A study on the closely related L-isomer, Fmoc-L-Glu(OtBu), has provided further insight into the electronic absorption properties. The experimental and theoretical UV-Vis spectra of this compound have been analyzed to understand the electronic transitions better. The major electronic transitions observed are typically associated with the fluorenyl group, with minor contributions from the other parts of the molecule.
Table 1: UV-Vis Spectral Data for Fmoc-Glu(OtBu) Derivatives
| Wavelength (nm) | Molar Absorption Coefficient (ε) (L mol⁻¹ cm⁻¹) | Transition Type |
| ~289.8 | 6089 | π-π |
| ~301.0 | Not specified | π-π |
Note: The data is based on studies of Fmoc-amino acids and may vary slightly depending on the solvent and specific experimental conditions.
Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on the absorption of infrared radiation by specific chemical bonds. The FT-IR spectrum of this compound is expected to show a complex pattern of absorption bands corresponding to the various functional groups present in the molecule.
Analysis of the related compound, Fmoc-L-glutamic acid 5-tert-butyl ester, has revealed characteristic vibrational frequencies. researchgate.net These findings can be extrapolated to understand the FT-IR spectrum of the D-isomer. Key vibrational modes include the stretching and bending of C-H, N-H, C=O, C-O, and C-N bonds.
Table 2: Predicted FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 | N-H stretching | Amide |
| ~3000-2850 | C-H stretching | Aliphatic and Aromatic |
| ~1740 | C=O stretching | Ester (OtBu) |
| ~1710 | C=O stretching | Carboxylic Acid |
| ~1690 | C=O stretching | Urethane (Fmoc) |
| ~1530 | N-H bending | Amide |
| ~1450 | C-H bending | Aliphatic |
| ~1250 | C-O stretching | Ester and Carboxylic Acid |
| ~740-760 | C-H out-of-plane bending | Aromatic (Fmoc) |
Note: These are approximate values based on typical ranges for these functional groups and data from similar molecules. The exact peak positions can be influenced by intermolecular interactions in the solid state.
FT-Raman spectroscopy is a complementary technique to FT-IR that also investigates vibrational modes. It relies on the inelastic scattering of monochromatic laser light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations, such as those found in the aromatic rings of the Fmoc group.
A comprehensive vibrational analysis of the L-isomer of Fmoc-Glu(OtBu) has been performed using FT-Raman spectroscopy. researchgate.net The Raman spectrum would be expected to show strong signals for the aromatic C-C stretching vibrations of the fluorenyl group and the C-H stretching of the aliphatic portions of the molecule.
Table 3: Predicted FT-Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3060 | Aromatic C-H stretching | Fmoc group |
| ~2930 | Aliphatic C-H stretching | Glutamic acid and OtBu groups |
| ~1610 | Aromatic C=C stretching | Fmoc group |
| ~1450 | CH₂ scissoring | Glutamic acid side chain |
| ~1000 | Ring breathing mode | Fmoc group |
Note: These are predicted values based on the analysis of the L-isomer and general principles of Raman spectroscopy.
Application of Advanced Computational Chemistry Methods
Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of the molecular properties of this compound at the atomic level.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict the optimized molecular geometry, vibrational frequencies, and other electronic properties of molecules.
For a molecule like this compound, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can provide detailed information on bond lengths, bond angles, and dihedral angles. researchgate.net These calculations help in understanding the preferred conformation of the molecule in the gas phase or in solution, which can influence its reactivity. The theoretical vibrational frequencies calculated using DFT can be compared with experimental FT-IR and FT-Raman data to aid in the assignment of the observed spectral bands.
Table 4: Selected Theoretically Calculated Geometrical Parameters for a Representative Fmoc-Amino Acid Derivative
| Parameter | Bond | Predicted Value |
| Bond Length | C=O (urethane) | ~1.22 Å |
| C-N (urethane) | ~1.38 Å | |
| C=O (ester) | ~1.21 Å | |
| Bond Angle | C-N-H (amide) | ~120° |
| O-C=O (ester) | ~125° | |
| Dihedral Angle | ω (amide bond) | ~180° (trans) |
Note: These are representative values from DFT calculations on similar molecules and serve to illustrate the type of data obtained. Actual values for this compound would require specific calculations.
Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution within a molecule. The MEP map is a color-coded representation of the electrostatic potential on the electron density surface. It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.
In an MEP map of this compound, regions of negative electrostatic potential (typically colored in shades of red and yellow) would indicate areas with an excess of electrons, which are susceptible to electrophilic attack. These would be expected around the oxygen atoms of the carbonyl and carboxyl groups. Regions of positive electrostatic potential (colored in shades of blue) represent electron-deficient areas, which are prone to nucleophilic attack. These would likely be found around the acidic proton of the carboxylic acid and the amide proton. The aromatic rings of the Fmoc group would exhibit a complex potential distribution, with negative potential above and below the plane of the rings.
Such an analysis provides crucial information for understanding the intermolecular interactions of this compound, such as hydrogen bonding, and for predicting its behavior in chemical reactions, which is particularly relevant in the context of peptide synthesis.
Solvation Effects on Molecular Structure and Properties
The properties and behavior of a molecule can be significantly influenced by its solvent environment. Solvation effects, which describe the interaction between a solute molecule and the surrounding solvent molecules, can alter molecular geometry, electronic structure, and reactivity. Computational chemistry provides models, such as the Polarizable Continuum Model (PCM), to simulate these effects.
A detailed study on Fmoc-L-Glu(OtBu) investigated the impact of both polar and non-polar solvents on its structure and properties using DFT. researchgate.net The analysis examined how solute-solvent interactions affect various parameters, including spectral characteristics and topological aspects. Such studies are vital for understanding the behavior of this compound in different reaction media, for instance, during solid-phase peptide synthesis where solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are commonly used. The interactions can influence the conformation of the molecule, potentially affecting coupling efficiencies and the formation of side products. researchgate.net
Chromatographic and Other Purity Assessment Methodologies
Ensuring the purity and identity of starting materials like this compound is critical for the successful synthesis of high-quality peptides. A variety of analytical techniques are employed for this purpose, with chromatographic methods being particularly prominent.
High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of Fmoc-protected amino acids. sigmaaldrich.com It is a highly sensitive and quantitative method that separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).
For this compound, reversed-phase HPLC (RP-HPLC) is typically used. In this mode, a nonpolar stationary phase is used with a polar mobile phase, and the compound is eluted based on its hydrophobicity. The presence of the large, nonpolar Fmoc group makes the molecule well-suited for this technique. Purity is determined by integrating the area of the main peak in the chromatogram and expressing it as a percentage of the total area of all peaks. Commercial suppliers of this compound routinely use HPLC to guarantee a purity of ≥98.0%. sigmaaldrich.com Specific methods may utilize columns such as cellulose-based chiral stationary phases to also confirm enantiomeric purity. phenomenex.com
Table 3: Typical Quality Specifications for this compound
| Parameter | Method | Typical Specification | Source(s) |
| Purity (Assay) | HPLC | ≥98.0% (a/a) | sigmaaldrich.com |
| Enantiomeric Purity | Chiral HPLC/TLC | ≥99.5% | sigmaaldrich.com |
| Identity | IR Spectroscopy | Passes test | sigmaaldrich.com |
| Appearance | Visual | White to off-white powder | sigmaaldrich.com |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable analytical technique for the real-time monitoring of chemical reactions involving this compound, such as its incorporation into a peptide chain. This method allows for the rapid, qualitative assessment of reaction completion, the identification of starting materials, products, and potential byproducts on a single plate.
The separation on a TLC plate is based on the principle of differential partitioning of the analytes between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent system). For this compound and related reactions, silica gel plates incorporating a fluorescent indicator (F₂₅₄) are commonly used. The inherent UV-active nature of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it easily visible under short-wave UV light (254 nm). silicycle.com Compounds containing the Fmoc group will appear as dark spots against the green fluorescent background of the plate, as they quench the fluorescence. umich.edu This non-destructive visualization method is the primary technique used for this class of compounds. silicycle.com
The choice of the mobile phase, or eluent, is critical for achieving clear separation. The polarity of the solvent system is adjusted to ensure that the starting materials and products have distinct Retention Factor (Rf) values, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. An ideal solvent system will result in Rf values between 0.2 and 0.8 for the compounds of interest, providing a clear distinction between the more polar product (e.g., a growing peptide chain) and the less polar starting material (the Fmoc-amino acid). silicycle.com Common solvent systems for Fmoc-protected amino acids are binary or ternary mixtures of solvents with differing polarities. libretexts.org
Detailed Research Findings:
In a typical scenario monitoring a peptide coupling reaction, a spot of the reaction mixture is applied to the baseline of the TLC plate. As the reaction proceeds, the spot corresponding to this compound will diminish in intensity, while a new spot, corresponding to the coupled product, will appear at a different Rf value. The reaction is considered complete when the starting material spot is no longer visible by UV light.
While UV visualization is standard, destructive visualization techniques can also be employed for compounds that are not UV-active or to detect the presence of free amino groups. These involve spraying the plate with a chemical reagent followed by heating. rsc.org For instance, a potassium permanganate (B83412) (KMnO₄) stain can be used, which reacts with oxidizable groups, appearing as yellow-to-brown spots on a purple background. rsc.org If the Fmoc group were to be cleaved during a side reaction, the resulting free amine could be visualized with a ninhydrin (B49086) spray, which produces a characteristic purple or yellow color upon heating. rsc.org
| Solvent System (v/v/v) | Typical Application | Visualization Method | Observed Result |
|---|---|---|---|
| Dichloromethane : Methanol (95:5) | General monitoring of Fmoc-amino acids and their derivatives. | UV Light (254 nm) | This compound appears as a dark spot. Rf value is dependent on the exact conditions but is typically higher than the resulting peptide. |
| Chloroform : Methanol : Acetic Acid (90:8:2) | Separation of Fmoc-amino acids with varying polarities. The acid helps to suppress ionization of the carboxylic acid group, leading to sharper spots. | UV Light (254 nm) | Provides good separation between the Fmoc-amino acid and potential byproducts. |
| Ethyl Acetate (B1210297) : Hexane (1:1) | Used for less polar Fmoc-protected species. Adjusting the ratio varies the eluting power significantly. silicycle.com | UV Light (254 nm) | Effective for monitoring the consumption of the starting material. |
| n-Butanol : Acetic Acid : Water (12:3:5) | A more polar system suitable for analyzing peptides or more hydrophilic derivatives. crsubscription.com | UV Light (254 nm), followed by Ninhydrin stain (if deprotection is suspected). | The Rf of the peptide product will be lower than the starting this compound. A purple spot with ninhydrin indicates the presence of a free amine. |
Acidimetric Titration for Assay Determination
Acidimetric titration is a classical quantitative analytical method used to determine the purity, or assay, of this compound. This technique specifically quantifies the single free α-carboxyl group present in the molecule. The N-α-amino group is protected by the Fmoc group, and the side-chain γ-carboxyl group is protected as a tert-butyl ester, meaning only the α-carboxylic acid is available to react with a base under standard titrimetric conditions.
The procedure involves dissolving a precisely weighed sample of this compound in a suitable solvent and titrating it with a standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH), to a defined endpoint. Since this compound has limited solubility in water, an organic solvent or a mixture of an organic solvent and water is required. Common solvents include alcohols like ethanol (B145695) or isopropanol, or other polar aprotic solvents that can dissolve the compound without interfering with the acid-base reaction.
The fundamental reaction is a straightforward neutralization:
Fmoc-D-Glu(OtBu)-OH + NaOH → Fmoc-D-Glu(OtBu)-ONa + H₂O
The endpoint of the titration, which signifies the point of complete neutralization, can be determined in two primary ways:
Potentiometric Titration: This is the more precise method, where a pH electrode is immersed in the solution, and the pH is monitored as the titrant is added. The endpoint is identified as the point of the most rapid pH change, typically found by plotting the first or second derivative of the titration curve (pH versus volume of titrant).
Visual Indicator: A chemical indicator, such as phenolphthalein, can be used. Phenolphthalein changes from colorless to pink in the pH range of 8.2-10.0, which generally corresponds to the equivalence point for the titration of a weak acid with a strong base.
The assay is calculated based on the volume of the standardized base required to reach the endpoint, the concentration of the base, the weight of the sample, and the molecular weight of this compound.
Detailed Research Findings:
Commercial suppliers of this compound routinely use acidimetric titration as a quality control measure to establish the assay of the product. The acceptance criteria for the assay are typically set to a high percentage, often ≥95.0% or higher, ensuring the compound's suitability for sensitive applications like peptide synthesis.
The accuracy of the method is contingent upon several factors: the precise weighing of the sample, the accurate standardization of the NaOH titrant (usually against a primary standard like potassium hydrogen phthalate (B1215562) - KHP), and the careful determination of the endpoint.
| Parameter | Description | Typical Value / Reagent |
|---|---|---|
| Analyte | The substance being quantified. | This compound |
| Titrant | Standardized solution of a strong base. | 0.1 M Sodium Hydroxide (NaOH) |
| Solvent | Must dissolve the analyte without reacting. | Ethanol, Isopropanol, or aqueous mixtures |
| Endpoint Detection | Method to determine the equivalence point. | Potentiometric measurement or Phenolphthalein indicator |
| Stoichiometry | Molar ratio of analyte to titrant. | 1:1 |
| Calculation Principle | Formula to determine the percentage purity. | % Assay = [(VNaOH × MNaOH × MWAnalyte) / (WSample)] × 100 |
Where: VNaOH is the volume of NaOH titrant used, MNaOH is the molarity of the NaOH solution, MWAnalyte is the molecular weight of this compound (425.48 g/mol), and WSample is the weight of the sample in milligrams.
Mechanistic and Reaction Pathway Investigations
Reaction Mechanisms Governing Fmoc-D-Glu-OtBu Synthesis and Transformation
The synthesis of this compound involves the strategic protection of D-glutamic acid. Initially, the γ-carboxylic acid function is esterified, typically as a tert-butyl ester (OtBu), often through reactions involving isobutylene (B52900) or tert-butyl fluorocarbonate under acidic catalysis google.com. Subsequently, the α-amino group is protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This protection is commonly achieved using Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) or, more frequently due to its enhanced stability, Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) google.comwikipedia.orgtotal-synthesis.comorganic-chemistry.org.
In the context of peptide synthesis, this compound functions as a pre-activated building block. Its "transformation" primarily refers to its participation in the iterative cycles of SPPS. Following the removal of the N-terminal Fmoc group, the exposed α-amino group is activated using coupling reagents (e.g., HBTU, HATU) to form an active ester or similar reactive species embrapa.br. This activated amino acid then undergoes nucleophilic attack by the free amine terminus of the growing peptide chain attached to a solid support, forming a new peptide bond embrapa.brucl.ac.uk. The OtBu ester on the glutamic acid side chain remains intact during these coupling and Fmoc deprotection steps, preventing unwanted side reactions of the carboxyl group.
Elucidation of Protecting Group Removal Mechanisms in Various Conditions
This compound features two distinct protecting groups, the Fmoc group on the amine and the tert-butyl ester on the γ-carboxyl, each removable under specific conditions.
Fmoc Group Removal Mechanism
The Fmoc group is characterized by its lability to bases, making it suitable for amine protection in peptide synthesis.
Mechanism: The removal of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism wikipedia.orgpublish.csiro.auscielo.org.mxrsc.orgacs.orgspringernature.com. A nucleophilic base, most commonly piperidine (B6355638), abstracts a proton from the highly acidic C-9 position of the fluorenyl ring. This abstraction initiates the cleavage of the carbamate (B1207046) bond, leading to the formation of dibenzofulvene (DBF), a highly reactive electrophilic intermediate, and carbon dioxide publish.csiro.auscielo.org.mxrsc.orgacs.orgspringernature.com. To prevent DBF from reacting with the newly deprotected amine (thereby terminating chain elongation) or undergoing polymerization, it is efficiently scavenged by excess base, forming a stable adduct publish.csiro.auscielo.org.mxrsc.orgacs.orgspringernature.com.
Conditions: In SPPS, Fmoc deprotection is typically performed using a 20-30% solution of piperidine in N,N-dimethylformamide (DMF) wikipedia.orgspringernature.com. Alternative bases such as piperazine (B1678402) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), often in combination, have also been developed to optimize deprotection kinetics and reduce side reactions wikipedia.orgrsc.org.
tert-Butyl (OtBu) Ester Removal Mechanism
The tert-butyl ester protecting the γ-carboxyl group of glutamic acid is stable under the basic conditions used for Fmoc removal but is readily cleaved by acids.
Mechanism: The removal of the OtBu ester is achieved through acidolysis, with trifluoroacetic acid (TFA) being the most widely employed reagent commonorganicchemistry.comsigmaaldrich.comacsgcipr.orgechemi.comstackexchange.comnih.govpeptide.com. The mechanism involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. This is followed by the cleavage of the tert-butyl group, generating a relatively stable tert-butyl cation commonorganicchemistry.comacsgcipr.orgechemi.comstackexchange.com. This cation can then be deprotonated to form isobutylene, a volatile gas, or react with scavengers present in the acidic mixture commonorganicchemistry.comechemi.comstackexchange.comnih.gov. TFA, often used in excess, can act catalytically if isobutylene is the primary product, as the reaction can regenerate protonated TFA echemi.comstackexchange.com.
Conditions: For global deprotection and cleavage of the peptide from the solid support at the end of SPPS, TFA is typically used in high concentrations, often as a 95% aqueous solution or in mixtures with other solvents and scavengers sigmaaldrich.compeptide.com. This step simultaneously removes side-chain protecting groups, including the OtBu ester.
The distinct lability of the Fmoc group to bases and the OtBu ester to acids provides crucial orthogonality , allowing for selective manipulation of the amino and carboxyl functionalities at different stages of peptide synthesis peptide.comguidechem.com.
Computational Studies on Chemical Reactivity and Stability
Computational chemistry plays a significant role in elucidating the behavior of this compound. Studies utilizing Density Functional Theory (DFT) have been conducted to analyze its molecular properties, reactivity, and stability researchgate.net. These investigations employ methods such as Molecular Electrostatic Potential (MEP) mapping, Frontier Molecular Orbital (FMO) theory, and Fukui function analyses to understand chemical reactivity researchgate.net.
Furthermore, the stability and optical characteristics of this compound have been computationally assessed through Natural Bond Orbital (NBO) and Non-Linear Optical (NLO) studies researchgate.net. The electronic structure and potential for electron transfer have been examined via UV-Visible absorption spectra researchgate.net. Additionally, computational predictions provide key physicochemical parameters, including Topological Polar Surface Area (TPSA), octanol-water partition coefficient (LogP), hydrogen bond donor and acceptor counts, and the number of rotatable bonds researchgate.netchemscene.com. These parameters offer insights into the molecule's solubility, membrane permeability, and potential for intermolecular interactions, aiding in the prediction of reaction outcomes and the optimization of synthesis and purification protocols.
Data Tables
Table 1: Common Fmoc Deprotection Conditions
| Reagent/Condition | Typical Concentration | Solvent | Mechanism | Key Byproducts/Adducts | References |
| Piperidine | 20-30% | DMF | E1cB, β-elimination, DBF formation & scavenging | Dibenzofulvene-piperidine adduct | wikipedia.orgpublish.csiro.auscielo.org.mxrsc.orgacs.orgspringernature.com |
Table 2: Common OtBu Ester Deprotection Conditions
| Reagent/Condition | Typical Concentration | Solvent | Mechanism | Key Byproducts | References |
| Trifluoroacetic Acid (TFA) | >50% (often neat or in DCM/water) | Varies | Acidolysis, tert-butyl cation formation | Isobutylene, tert-butyl trifluoroacetate | commonorganicchemistry.comsigmaaldrich.comacsgcipr.orgechemi.comstackexchange.comnih.govpeptide.com |
Table 3: Computational Physicochemical Properties of Fmoc-D-Glu(OtBu)-OH
| Property | Value | Source |
| TPSA | 101.93 Ų | chemscene.com |
| LogP | 4.1002 | chemscene.com |
| H-Acceptors | 5 | chemscene.com |
| H-Donors | 2 | chemscene.com |
| Rotatable Bonds | 7 | chemscene.com |
Compound List
This compound: N-(9-Fluorenylmethoxycarbonyl)-D-glutamic acid γ-tert-butyl ester
Fmoc-L-Glu(OtBu)-OH: N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester
Fmoc-Cl: 9-Fluorenylmethoxycarbonyl chloride
Fmoc-OSu: N-(9-Fluorenylmethoxycarbonyloxy)succinimide
Piperidine: A cyclic secondary amine, commonly used for Fmoc deprotection.
Trifluoroacetic Acid (TFA): A strong organic acid, commonly used for OtBu ester deprotection and peptide cleavage.
Dibenzofulvene (DBF): A reactive intermediate formed during Fmoc deprotection.
tert-Butyl cation: An intermediate formed during OtBu ester deprotection.
Isobutylene: A gaseous byproduct of OtBu ester deprotection.
Emerging Research Areas and Future Directions
Development of Next-Generation Peptide-Based Therapeutics
Fmoc-D-Glu-OtBu is a crucial building block in the development of next-generation peptide-based therapeutics, which are designed to have improved pharmacological properties. chemimpex.comnbinno.com The inclusion of D-amino acids like D-glutamic acid can significantly increase the resistance of peptides to proteolytic degradation, thereby extending their in-vivo half-life. nbinno.com This enhanced stability is a key objective in designing more effective peptide drugs.
Researchers utilize this compound to create peptide mimetics and modified peptides with enhanced receptor binding affinity and targeted delivery mechanisms. nbinno.com The precise control offered by its protecting groups ensures the correct incorporation of the glutamic acid residue into complex sequences, which is vital for creating peptides that can effectively target specific biological pathways. nbinno.comchemimpex.com This capability is instrumental in developing novel treatments for a wide array of conditions, including cancer, diabetes, and autoimmune disorders. adventchembio.com The D-configuration can also induce specific conformational constraints on the peptide backbone, which can be advantageous for optimizing the peptide's interaction with its biological target.
Key Research Findings in Peptide Therapeutics Utilizing D-Amino Acids:
| Research Area | Finding | Significance |
| Enzymatic Stability | Peptides incorporating D-amino acids exhibit significantly higher resistance to degradation by proteases. nbinno.com | Leads to longer plasma half-life and improved bioavailability of peptide drugs. |
| Receptor Binding | The altered stereochemistry can lead to unique peptide conformations that may enhance binding affinity and selectivity for specific receptors. | Allows for the design of more potent and targeted therapeutic agents with fewer off-target effects. |
| Immunogenicity | D-peptides are generally less immunogenic than their L-counterparts. | Reduces the risk of immune responses against the peptide therapeutic, improving safety. |
| Peptidomimetics | This compound is used to synthesize peptidomimetics that mimic the structure of natural peptides but with improved stability and activity. nbinno.com | Overcomes the limitations of natural peptides as drugs, such as poor stability and oral bioavailability. |
Advanced Strategies in Bioconjugation for Drug Delivery Systems
The functional side chain of glutamic acid makes this compound a valuable component in advanced bioconjugation strategies for creating sophisticated drug delivery systems (DDS). springernature.comnih.gov After deprotection of the tert-butyl group, the resulting free carboxylic acid serves as a versatile handle for attaching various molecules, including drugs, imaging agents, or targeting ligands. nih.gov This has led to the development of innovative polymer-drug conjugates and nanoparticle-based delivery platforms.
Poly(glutamic acid) (PGA)-based nanomaterials, for instance, have gained significant attention as drug carriers due to their biocompatibility, biodegradability, and low immunogenicity. nih.govnih.govmdpi.com These polymers can be synthesized using derivatives of glutamic acid and can encapsulate or be chemically conjugated with therapeutic agents. nih.gov The modification of PGA with hydrophobic moieties can lead to the formation of amphiphilic copolymers that self-assemble into nanoparticles, providing a vehicle for the controlled release of drugs. upc.edu The carboxylic side groups of the glutamic acid residues offer attachment points for further functionalization, such as PEGylation to create "stealth" nanoparticles that evade the immune system, or the conjugation of targeting molecules like folic acid to direct the carrier to cancer cells. upc.edu These advanced DDS can improve the therapeutic efficacy of drugs while minimizing systemic toxicity. mdpi.com
Integration of this compound in Automated and High-Throughput Synthesis Platforms
The progress in peptide-based drug discovery is closely linked to advancements in synthesis technology. This compound is highly compatible with modern automated and high-throughput solid-phase peptide synthesis (SPPS) platforms. nih.gov The Fmoc/tBu protection strategy is the predominant method used in automated synthesizers due to its use of milder reaction conditions compared to older Boc-based chemistry, which requires harsh acids like hydrogen fluoride (B91410) for final cleavage. nih.govpentelutelabmit.com
Automated synthesizers significantly accelerate the assembly of peptide chains, reducing the time required for each amino acid incorporation from hours to minutes. pentelutelabmit.com The reliability and high purity offered by building blocks like this compound are essential for the success of these automated processes. adventchembio.com Its use in conjunction with specialized resins, such as Wang or Rink Amide resins, facilitates the efficient production of peptides with either a C-terminal carboxylic acid or amide, respectively. peptide.com This integration is crucial for rapidly generating libraries of peptide analogues for screening purposes in drug discovery, allowing researchers to quickly identify candidates with optimal activity and properties. nih.gov The scalability of these automated systems, combined with high-quality reagents, supports the transition from laboratory-scale research to the larger-scale production required for preclinical and clinical studies. adventchembio.comnbinno.com
Exploration of Novel Catalytic Systems for Enhanced Synthesis Efficiency
While the Fmoc/tBu strategy is well-established, there is ongoing research into novel catalytic systems to further enhance the efficiency and sustainability of peptide synthesis. The current methods for introducing and removing protecting groups, while effective, contribute significantly to the chemical waste and cost of peptide production. acs.org The development of new catalysts aims to address these limitations.
Future research is focused on creating catalytic systems that can facilitate the protection and deprotection steps under even milder conditions, with greater selectivity and speed. For example, enzymatic or chemo-enzymatic approaches are being explored for the selective modification of amino acids, which could reduce the reliance on traditional protecting groups. Innovations in reagents for Fmoc group introduction, such as moving away from Fmoc-OSu or Fmoc-Cl to alternatives that generate fewer side products, are also an active area of investigation. ub.edu Furthermore, the development of catalytic methods for the selective esterification of the glutamic acid side chain could streamline the synthesis of the this compound building block itself. google.com The ultimate goal is to create a more atom-economical and environmentally benign synthesis process, which is critical for the large-scale manufacturing of peptide therapeutics. acs.org
Current and Future Synthesis Strategies:
| Strategy | Description | Potential Advantages |
| Current Fmoc-SPPS | Stepwise addition of Fmoc-protected amino acids with base-mediated deprotection and acid-mediated side-chain cleavage. nih.gov | Robust, reliable, and widely applicable for a variety of peptide sequences. |
| Novel Protecting Groups | Development of alternative protecting groups removable under orthogonal, non-standard conditions (e.g., light, specific enzymes). researchgate.net | Increased orthogonality, allowing for more complex synthetic routes and fewer side reactions. |
| Catalytic Deprotection | Use of catalysts to remove protecting groups under very mild conditions, potentially replacing stoichiometric reagents like piperidine (B6355638). | Reduced chemical waste, faster reaction times, and lower environmental impact. |
| Transient Protection | In-situ, temporary protection of the amino group during coupling, avoiding separate protection/deprotection steps. acs.org | Improved step- and atom-economy, leading to a more cost-effective and sustainable process. |
Computational Design and Prediction of Functionalized Derivatives for Specific Applications
In the context of this compound, computational tools can be used to design derivatives with tailored properties. For example, by modeling the effect of attaching different functional groups to the glutamic acid side chain, researchers can predict which modifications are most likely to enhance binding to a therapeutic target or improve solubility. nih.gov This predictive power accelerates the design-build-test cycle of drug discovery by focusing laboratory efforts on the most promising candidates. frontiersin.org Computational methods are also employed to explore the conformational space of peptides containing D-amino acids, helping to understand how these non-natural residues influence the peptide's three-dimensional structure and function. nih.gov As computational power and algorithm accuracy continue to improve, the in silico design of peptides built from components like this compound will become an even more powerful tool for creating next-generation therapeutics and functional biomaterials. rsc.org
Q & A
Q. What is the role of Fmoc-D-Glu-OtBu in solid-phase peptide synthesis (SPPS)?
this compound is a protected amino acid derivative used to incorporate D-glutamic acid into peptide chains. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary α-amino protector, removable under basic conditions (e.g., 20% piperidine in DMF). The γ-carboxylic acid is protected with a tert-butyl (OtBu) ester, which is stable during Fmoc deprotection but cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA). This dual protection enables sequential peptide elongation while preserving side-chain functionality .
Q. What are the recommended storage and handling protocols for this compound?
Store the compound at -20°C in a desiccator to prevent moisture absorption and degradation. For solubility, dissolve in anhydrous DMSO (10 mM stock) and sonicate at 37°C if necessary. Avoid prolonged exposure to light or humidity, as this may lead to Fmoc cleavage or ester hydrolysis. Working solutions should be prepared fresh or stored at -80°C for ≤6 months .
Q. How does the D-configuration of this compound influence peptide design?
The D-isomer of glutamic acid alters peptide conformation and resistance to enzymatic degradation. For example, in albumin-binding radioconjugates, D-Glu was used to optimize linker orientation and improve in vivo stability compared to L-Glu .
Q. What solvents are compatible with this compound for experimental workflows?
The compound is typically dissolved in DMSO due to its limited solubility in aqueous buffers. For coupling reactions, dilute in DMF or dichloromethane (DCM). Pre-warming to 37°C and sonication for 10–15 minutes enhance dissolution .
Q. How is the purity and identity of this compound validated?
Purity (>98%) is verified via reverse-phase HPLC using a C18 column and UV detection at 254 nm. Identity is confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) to ensure correct molecular weight (425.47 g/mol) and structural integrity .
Advanced Research Questions
Q. How can this compound be integrated into branched or cyclic peptide architectures?
For branched peptides, this compound is coupled to lysine-based linkers using activating agents like HOBt/TBTU in DMF. Steric hindrance at branching points may require optimized molar ratios (e.g., 2.0 eq. TBTU, 4.0 eq. DIPEA) and extended reaction times (≥2 hours) .
Q. What analytical methods resolve contradictions in coupling efficiency during SPPS?
Low coupling yields can arise from steric hindrance or incomplete activation. Use Kaiser (ninhydrin) tests for real-time monitoring. If negative results persist, employ stronger activators (e.g., HATU) or pre-activate the amino acid for 5 minutes before coupling .
Q. How does this compound participate in orthogonal protection strategies?
Combine this compound with orthogonal protectors (e.g., Dde on lysine) for selective deprotection. For example, in a patent synthesis, Fmoc-L-Dap(Dde)-OH was used alongside this compound to enable sequential conjugation of multiple residues without cross-reactivity .
Q. What are the challenges in synthesizing this compound-containing conjugates for in vivo studies?
The tert-butyl ester must remain intact during SPPS but cleave efficiently in vivo. Validate ester stability under physiological pH (7.4) using LC-MS. In radioconjugates, ensure OtBu deprotection does not release toxic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
